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Compound of Interest

Compound Name: C14H13BrO3

Cat. No.: B14114849

Get Quote

Executive Summary
(R)-5-Bromo Naproxen (CAS: 92471-85-7) is a halogenated chiral impurity associated with the

manufacturing of Naproxen. Structurally, it is (2R)-2-(5-bromo-6-methoxynaphthalen-2-

yl)propanoic acid.

While the (S)-enantiomer (Impurity C) is the direct analog of the active drug, the (R)-enantiomer

represents a "double" impurity: it possesses both the incorrect halogenation pattern (5-bromo

regiochemistry) and the incorrect stereochemistry (distomer). Its characterization is essential

for establishing enantiomeric purity and validating the regioselectivity of the bromination steps

in Naproxen synthesis.

Physicochemical Characteristics
The following data aggregates experimental values from pharmaceutical reference standards

and calculated properties based on the brominated naphthalene scaffold.
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Property Specification / Value

Chemical Name
(2R)-2-(5-bromo-6-methoxynaphthalen-2-

yl)propanoic acid

Common Name (R)-5-Bromo Naproxen

CAS Number 92471-85-7 (Specific to R-isomer)

Molecular Formula C₁₄H₁₃BrO₃

Molecular Weight 309.16 g/mol

Appearance White to off-white crystalline powder

Melting Point
~210°C (Distinct from Naproxen MP of ~155°C)

[1]

Solubility
Soluble in Methanol, DMSO, Acetone;

Practically insoluble in Water.[1][2]

pKa
~4.2 (Predicted; slight acidity increase vs

Naproxen due to -I effect of Br)

Chiral & Optical Properties
Unlike the therapeutic (S)-Naproxen which is dextrorotatory (+), the specific rotation of the 5-

Bromo derivatives follows the chiral center's influence, but the sign is inverted for the (R) series

relative to the (S).

(S)-5-Bromo Naproxen:

(c=1, CHCl₃)

(R)-5-Bromo Naproxen:

(c=1, CHCl₃) [Inferred enantiomeric opposite]
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Technical Insight: The introduction of the Bromine atom at the C5 position creates significant

steric bulk compared to the hydrogen in Naproxen. This steric hindrance alters the crystal

packing, resulting in the significantly higher melting point (~210°C) observed for the impurity

compared to the parent drug (~155°C).

Synthetic Origin & Impurity Genesis
The formation of (R)-5-Bromo Naproxen is a consequence of regioselectivity failure during the

electrophilic aromatic substitution (bromination) of the naphthalene ring, combined with

downstream chiral resolution inefficiencies.

Mechanism of Formation
In the industrial synthesis (e.g., Syntex process variations), 2-methoxynaphthalene undergoes

bromination. Ideally, bromination occurs at the C6 position (to install the propionic acid side

chain eventually) or C1. However, competitive bromination at C5 occurs due to the activating

influence of the methoxy group and the resonance stability of the naphthalene system.

If the 5-bromo intermediate is not removed, it carries through the cyanation/hydrolysis or

Grignard coupling steps, eventually forming 5-Bromo Naproxen. If the final chiral resolution

(e.g., using N-alkylglucamine) is imperfect, the (R)-enantiomer persists.

Pathway Diagram
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Figure 1: Genesis of 5-Bromo Naproxen isomers showing the critical regioselectivity

divergence.

Analytical Characterization Protocol
To distinguish (R)-5-Bromo Naproxen from the active API and other impurities, the following

multi-modal analytical strategy is recommended.

Mass Spectrometry (LC-MS)
The presence of Bromine provides a distinct isotopic signature that makes this impurity easy to

identify against the Naproxen background.

Ionization: ESI Negative Mode (

).

Parent Ion (Naproxen): m/z 229.

Parent Ion (5-Bromo Naproxen): m/z 307 and 309 (1:1 ratio).

Signature: Look for the "Twin Peak" isotopic pattern separated by 2 amu, characteristic of

and

.
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Chiral HPLC Method
Standard RP-HPLC cannot separate the (R) and (S) enantiomers of the impurity. A

polysaccharide-based chiral stationary phase is required.

Column: Chiralpak AD-H or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)).

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

Flow Rate: 1.0 mL/min.

Detection: UV @ 230 nm (Naproxen

).

Elution Order: Typically, the (R)-isomer elutes before the (S)-isomer on Amylose columns in

normal phase, but this must be experimentally verified with the specific standard [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b14114849/docs#technical-guide-physicochemical-
profiling-of-r-5-bromo-naproxen]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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